molecular formula C6H8BrN2O5P B14348006 Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide CAS No. 90429-06-4

Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide

Cat. No.: B14348006
CAS No.: 90429-06-4
M. Wt: 299.02 g/mol
InChI Key: GDTLGNAJDACRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is an organophosphorus compound characterized by the presence of oxazolidinone rings and a phosphinic bromide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide typically involves the reaction of oxazolidinone derivatives with phosphinic bromide under controlled conditions. One common method includes the reaction of 2-oxo-1,3-oxazolidin-3-yl derivatives with phosphinic bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic bromide group to phosphine derivatives.

    Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various phosphinic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive phosphinic bromide group.

Mechanism of Action

The mechanism by which Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide exerts its effects involves the interaction of its phosphinic bromide group with various molecular targets. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its application. The oxazolidinone rings also contribute to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic chloride: Similar in structure but contains a chloride group instead of bromide.

    Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic acid: Contains a phosphinic acid group instead of bromide.

    Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic fluoride: Contains a fluoride group instead of bromide.

Uniqueness

Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is unique due to its bromide group, which imparts distinct reactivity compared to its chloride, acid, and fluoride counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the bromide group’s reactivity is advantageous.

Properties

CAS No.

90429-06-4

Molecular Formula

C6H8BrN2O5P

Molecular Weight

299.02 g/mol

IUPAC Name

3-[bromo-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H8BrN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2

InChI Key

GDTLGNAJDACRQG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.